REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:7][C:8]1[N:13]=[C:12]2[NH:14][CH:15]=[C:16]([CH:17]=O)[C:11]2=[CH:10][CH:9]=1>C1COCC1>[Br:7][C:8]1[N:13]=[C:12]2[NH:14][CH:15]=[C:16]([CH3:17])[C:11]2=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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4.45 mL
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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1000 mg
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Type
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reactant
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Smiles
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BrC1=CC=C2C(=N1)NC=C2C=O
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Name
|
|
Quantity
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16 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
to attain room temperature
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Type
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CUSTOM
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Details
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quenched with water (0.34 mL), w/w 15% aq. NaOH (0.34 mL) and water (1 mL)
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Type
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CUSTOM
|
Details
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The resulting precipitation
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Type
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FILTRATION
|
Details
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was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
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CUSTOM
|
Details
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the residue was partitioned between aqueous NaOH and DCM
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C2C(=N1)NC=C2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |